molecular formula C11H12ClNO2 B1331788 N-(3-chloro-4-methylphenyl)-3-oxobutanamide CAS No. 52793-03-0

N-(3-chloro-4-methylphenyl)-3-oxobutanamide

Cat. No. B1331788
CAS RN: 52793-03-0
M. Wt: 225.67 g/mol
InChI Key: WDKGZXXHULCYHG-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-3-oxobutanamide (hereafter referred to as CMPOB) is a molecule that has been studied for its potential use in scientific research applications. CMPOB has been extensively studied for its biochemical and physiological effects, as well as its potential advantages and limitations for lab experiments. Finally, potential future directions for further research will be explored.

Scientific Research Applications

1. Structural Analysis and Hydrogen Bonding

  • N-(3-chloro-4-methylphenyl)-3-oxobutanamide and similar compounds exhibit significant behavior in terms of hydrogen bonding. In the solid state, these compounds form intermolecular hydrogen bonds between the anilide hydrogen and the carbonyl oxygen of a neighboring molecule. This bonding is disrupted in solution, and no intramolecular association was detected, indicating a dynamic structure that changes based on the state of the compound (Frohberg, Drutkowski, Wagner, & Lichtenberger, 2002).

2. Kinetics in Gas-Phase Pyrolysis

  • The compound has been studied for its kinetic behavior during gas-phase thermolysis. This research is crucial for understanding how it behaves under high temperatures and could inform its applications in industrial processes. The study provided detailed activation parameters for the gas-phase pyrolysis of this compound (Malhas, Al-Awadi, & El-Dusouqui, 2007).

3. Crystal Structure and Molecular Geometry

  • The crystal structure of this compound has been elucidated, providing insights into its molecular geometry. This information is valuable for designing drugs or materials that require precise molecular alignment and bonding characteristics (Tai, Liu, Liu, & Li, 2005).

4. Reaction Mechanisms and Product Formation

  • Understanding the reaction mechanisms and product formation of this compound is vital for its application in synthetic chemistry. Studies have investigated its reactions to produce various compounds, which can have implications for pharmaceuticals and materials science (Razzaghi-Asl et al., 2017).

5. Use in Catalytic Processes

6. Corrosion Inhibition

  • This compound derivatives have been studied for their potential as corrosion inhibitors. This application is crucial in materials science and engineering for protecting metals and alloys from corrosion (Rochdi et al., 2014).

7. Synthesis of Novel Compounds

  • The compound has been used in the synthesis of various novel compounds, demonstrating its versatility in creating diverse molecular structures. This is particularly relevant in the development of new drugs and materials (Gein et al., 2017).

8. Quantum Chemical Calculations

  • Quantum chemical calculations have been performed on this compound to understand its electronic structure and properties. This research is important for predicting how the compound interacts at the molecular level (Jotani, 2012).

9. Multi-component Reaction Behavior

  • Studies have been conducted to understand the behavior of this compound in multi-component reactions. This research is critical for its use in complex chemical synthesis and the development of new chemical processes (Tkachenko et al., 2014).

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-3-oxobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO2/c1-7-3-4-9(6-10(7)12)13-11(15)5-8(2)14/h3-4,6H,5H2,1-2H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDKGZXXHULCYHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CC(=O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20358171
Record name N-(3-chloro-4-methylphenyl)-3-oxobutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

52793-03-0
Record name N-(3-chloro-4-methylphenyl)-3-oxobutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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